N-(4-Methylbenzyl)ethanamine
Overview
Description
N-(4-Methylbenzyl)ethanamine is a chemical compound with the CAS Number: 39099-13-3 . It has a molecular weight of 149.24 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15N/c1-3-11-8-10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3
. This code provides a standard way to encode the molecular structure using text. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point of 214.8°C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . Its flash point is 86.1°C .Scientific Research Applications
Neurochemical Pharmacology
A study investigated the pharmacology of psychoactive substituted N-benzylphenethylamines, including variants similar to N-(4-Methylbenzyl)ethanamine. These compounds were found to be potent agonists at 5-HT2A receptors, indicating a potential for research into their neurochemical effects and interactions with serotonin receptors (Eshleman et al., 2018).
Metabolism Studies
Another study focused on the metabolism of NBOMe compounds, closely related to this compound. The research identified key cytochrome P450 enzymes involved in their metabolism, offering insights into how these compounds are processed in the human body (Nielsen et al., 2017).
Antimicrobial and Antidiabetic Studies
Research on Schiff bases synthesized from this compound derivatives showed potential antimicrobial and antidiabetic properties. These compounds were tested for their ability to inhibit bacterial growth and α-amylase activity, indicating possible applications in addressing bacterial infections and diabetes management (S. G et al., 2023).
Analytical Characterization
Studies on the analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs, including compounds similar to this compound, provide important information for forensic analysis and identification of these substances (Zuba & Sekuła, 2013).
Synthesis of Nonbenzenoid Analogs
Research into the synthesis of 2-(4-azulenyl)ethanamine derivatives, analogs of biologically active amines like this compound, offers insights into developing new compounds with potential therapeutic applications (Kurokawa, 1983).
Cardiotoxicity Evaluation
A study evaluated the cardiotoxicity of compounds similar to this compound, indicating the importance of understanding the cardiovascular effects of these substances for both therapeutic and safety perspectives (Yoon et al., 2019).
Safety and Hazards
N-(4-Methylbenzyl)ethanamine is classified as dangerous with the signal word “Danger” and “Warning” under the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) . It has hazard statements H314, H315, H319, and H335 . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-11-8-10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMKHMUNQWEHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405873 | |
Record name | N-(4-Methylbenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39099-13-3 | |
Record name | N-(4-Methylbenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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